2,6-Dichloro-4-(trifluoromethylthio)phenol
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Overview
Description
2,6-Dichloro-4-(trifluoromethylthio)phenol is a chemical compound with the molecular formula C7H3Cl2F3OS and a molecular weight of 263.06 g/mol . It is characterized by the presence of two chlorine atoms, a trifluoromethylthio group, and a phenol group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(trifluoromethylthio)phenol typically involves the halogenation of p-Chlorobenzotrifluoride followed by a series of reactions to introduce the trifluoromethylthio group. One common method involves the use of halogenation and ammoniation reactions The starting material, p-Chlorobenzotrifluoride, undergoes halogenation to introduce chlorine atoms at the 2 and 6 positions
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes the use of cost-effective and readily available raw materials, along with optimized reaction conditions to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethylthio)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine or trifluoromethylthio groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation, reduced phenols from reduction, and substituted phenols from nucleophilic substitution .
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethylthio)phenol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving halogenated phenols.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethylthio)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,6-Dichloro-4-(trifluoromethylthio)phenol include other halogenated phenols and trifluoromethylthio-substituted compounds, such as:
- 2,6-Dichloro-4-(trifluoromethyl)phenol
- 2,6-Dichloro-4-(trifluoromethylthio)aniline
- 2,5-Dibromo-3,6-difluorobenzenesulfonyl chloride
Uniqueness
What sets this compound apart from similar compounds is its specific combination of chlorine and trifluoromethylthio groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired .
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethylsulfanyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSSTNZVQSKRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575398 |
Source
|
Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102794-04-7 |
Source
|
Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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